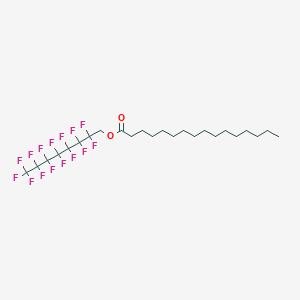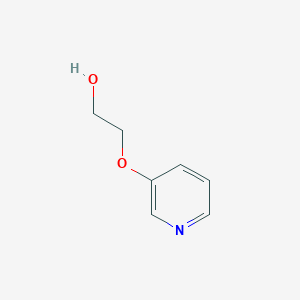![molecular formula C10H16O B048126 (1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 119479-37-7](/img/structure/B48126.png)
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo[410]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) typically involves the epoxidation of limonene, a naturally occurring terpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) has several scientific research applications:
作用机制
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the reactive epoxide ring, which can undergo ring-opening reactions with nucleophiles .
相似化合物的比较
Similar Compounds
Cyclohexene oxide: Similar structure but lacks the additional methyl and isopropyl groups.
Limonene oxide: A stereoisomer with different spatial arrangement of atoms.
Epoxycyclohexane: Similar epoxide ring but different overall structure.
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
119479-37-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
InChI 键 |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
手性 SMILES |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
规范 SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
同义词 |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


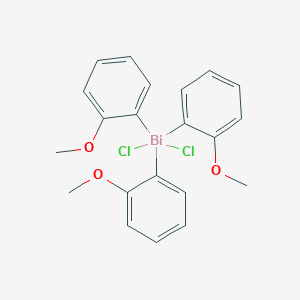
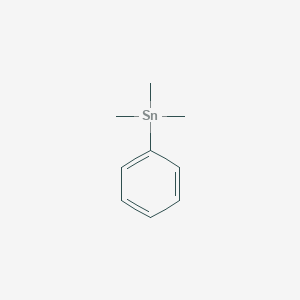
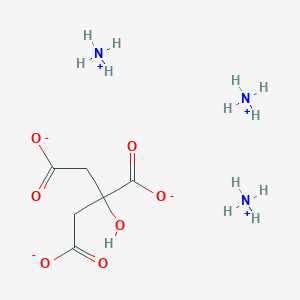
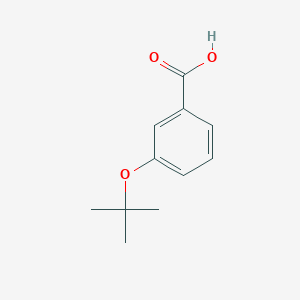
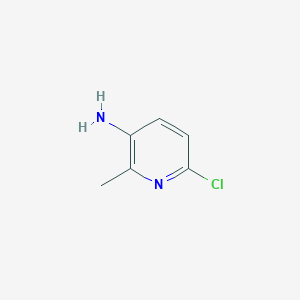
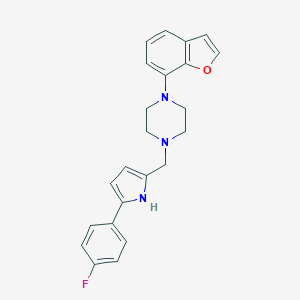
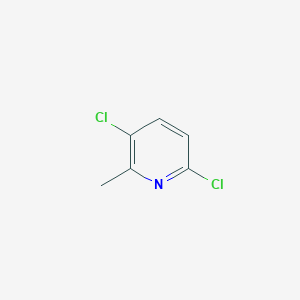
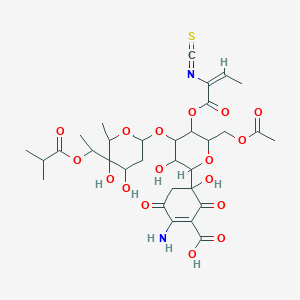
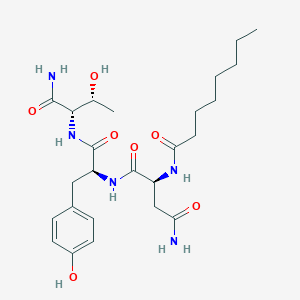
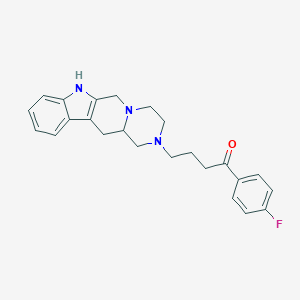
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
